(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide
Description
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Properties
IUPAC Name |
(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS2/c1-15-5-2-8-18-20(15)23-21(27-18)24(14-16-6-3-11-22-13-16)19(25)10-9-17-7-4-12-26-17/h2-13H,14H2,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWQMOFKZIGUKL-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 346.43 g/mol
- CAS Number : 894999-76-9
The structural features include a benzothiazole moiety, a pyridine ring, and a thiophene group, which contribute to its unique biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Ring : The benzothiazole component is synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones.
- Coupling Reaction : The final product is formed via a coupling reaction between the benzothiazole derivative and pyridin-3-ylmethylamine in the presence of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).
Antimicrobial Properties
Research indicates that compounds related to benzothiazole derivatives exhibit notable antimicrobial activity. For instance, studies have demonstrated that similar structures show effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Organism | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | S. aureus | 18 mm |
| This compound | TBD |
Anticancer Activity
The anticancer potential of thiazole derivatives has been widely studied, with many showing inhibition of cancer cell proliferation through various mechanisms. For example, compounds have been reported to inhibit key enzymes involved in cancer cell metabolism and proliferation pathways .
A study evaluating the cytotoxic effects of thiazolidinones found that modifications at specific positions significantly enhance their anticancer properties. The compound may exhibit similar characteristics due to its structural components.
Anti-inflammatory Activity
Benzothiazole derivatives are also known for their anti-inflammatory effects. Research has shown that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A comparative study evaluated various benzothiazole derivatives against common pathogens and found that modifications at the nitrogen position significantly increased antibacterial potency .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of thiazolidinone derivatives on cancer cell lines, revealing that specific substitutions led to enhanced apoptotic effects .
- In Vivo Studies : Preliminary in vivo studies indicated that compounds with similar structures could reduce tumor size in animal models, suggesting potential for further development as anticancer agents.
Scientific Research Applications
1.1 Anticancer Properties
Research indicates that compounds with similar structures to (E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer activities. For instance, derivatives of benzothiazole and pyridine have been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies suggest that this compound may act on specific molecular targets involved in cancer pathways, making it a candidate for further development as an anticancer agent .
1.2 Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is also notable. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX-II has been linked to reduced inflammation and pain relief, suggesting that this compound could be explored for its anti-inflammatory properties .
Medicinal Chemistry Applications
2.1 Drug Design
The structural characteristics of this compound make it a valuable scaffold for drug design. Its unique combination of heterocycles allows for modifications that can enhance its biological activity or selectivity for specific targets. The synthesis of analogs can lead to the discovery of more potent compounds with fewer side effects .
2.2 Targeted Therapy
Given its potential inhibitory effects on specific enzymes and receptors, this compound could be utilized in targeted therapy approaches for diseases such as cancer or chronic inflammatory conditions. By attaching various functional groups, researchers can tailor the compound to improve its affinity for particular biological targets .
Material Science Applications
3.1 Corrosion Inhibition
Recent studies have explored the use of benzothiazole derivatives as corrosion inhibitors in industrial applications. The incorporation of this compound into coatings could enhance the protective properties against corrosion in metal substrates due to its chemical stability and ability to form protective films .
3.2 Organic Electronics
The electronic properties of compounds like this compound make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the charge transport properties and photophysical behavior of this compound could lead to advancements in electronic device performance .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
